molecular formula C7H14S B13623081 (3,3-Dimethylcyclobutyl)methanethiol

(3,3-Dimethylcyclobutyl)methanethiol

Cat. No.: B13623081
M. Wt: 130.25 g/mol
InChI Key: OCGPWNMUIIAYTD-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    (3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.

    Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.

    (3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.

Uniqueness

(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(3,3-dimethylcyclobutyl)methanethiol

InChI

InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3

InChI Key

OCGPWNMUIIAYTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)CS)C

Origin of Product

United States

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